An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-3-phenylpropanenitrile
An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-3-phenylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2,2-dimethyl-3-phenylpropanenitrile. Due to the limited availability of public research data, this document summarizes the information available from chemical suppliers and extrapolates potential characteristics based on related compounds. Currently, there is no publicly available information linking 2,2-dimethyl-3-phenylpropanenitrile to applications in drug development or specific biological signaling pathways. This guide is intended to serve as a foundational resource for researchers interested in the potential synthesis, characterization, and evaluation of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2,2-Dimethyl-3-phenylpropanenitrile | N/A |
| CAS Number | 35863-45-7 | [2] |
| Molecular Formula | C₁₁H₁₃N | |
| Molecular Weight | 159.23 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | No specific data available. Expected to be soluble in common organic solvents and have low solubility in water. | N/A |
Spectral Data
Detailed experimental spectral data for 2,2-dimethyl-3-phenylpropanenitrile are not available in public databases. The expected spectral characteristics are outlined below based on the compound's structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
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A singlet for the two equivalent methyl groups.
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A singlet for the methylene protons adjacent to the phenyl group.
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A multiplet for the aromatic protons of the phenyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will likely display signals corresponding to:
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The quaternary carbon attached to the nitrile and methyl groups.
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The carbon of the nitrile group.
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The carbons of the two equivalent methyl groups.
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The methylene carbon.
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The distinct carbons of the phenyl group.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for:
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The C≡N (nitrile) stretch.
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C-H stretching and bending vibrations of the alkyl and aromatic groups.
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C=C stretching vibrations of the aromatic ring.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (159.23 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the bond between the quaternary carbon and the benzyl group.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2,2-dimethyl-3-phenylpropanenitrile is not described in the available literature. However, a plausible synthetic route is the alkylation of a suitable benzyl cyanide derivative. General procedures for the alkylation of benzyl cyanide are documented and can be adapted for this synthesis.
General Synthesis Approach: Alkylation of Benzyl Cyanide
The synthesis of 2,2-dimethyl-3-phenylpropanenitrile could be approached through the methylation of benzyl cyanide. This reaction typically involves a strong base to deprotonate the benzylic position, followed by reaction with a methylating agent. To achieve dimethylation, the process would be repeated.
Reaction Scheme:
Caption: Plausible synthetic route to 2,2-Dimethyl-3-phenylpropanenitrile.
Note: This is a generalized scheme. Reaction conditions, such as the choice of base, solvent, and temperature, would need to be optimized.
Biological Activity and Drug Development Applications
As of the date of this document, there is no information in the public domain, including scientific literature and patent databases, to suggest that 2,2-dimethyl-3-phenylpropanenitrile has been investigated for any biological activity or application in drug development. Consequently, there are no known signaling pathways associated with this compound.
Safety Information
Based on available safety data sheets from commercial suppliers, 2,2-dimethyl-3-phenylpropanenitrile is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.
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Signal Word: Warning
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Hazard Statements: H319 (Causes serious eye irritation)
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Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Standard laboratory safety protocols, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound.
Conclusion
2,2-Dimethyl-3-phenylpropanenitrile is a chemical compound for which there is a significant lack of publicly available scientific data. While its basic chemical identity is established, its physical properties, spectral characteristics, and a specific, validated synthetic protocol are not well-documented. Crucially for the target audience, there is no current evidence to link this molecule to any biological activity or role in drug discovery and development. This guide serves as a starting point for researchers, highlighting the existing knowledge gaps and providing a framework for future investigation into the properties and potential applications of this compound. Further experimental work is required to fully characterize 2,2-dimethyl-3-phenylpropanenitrile and to explore its potential biological relevance.
